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Compound of Interest

Compound Name:
2-(4-

(Dimethylamino)phenyl)ethanol

Cat. No.: B1583679 Get Quote

An Application Guide to 2-(4-(Dimethylamino)phenyl)ethanol in Medicinal Chemistry:

Synthesis, Scaffolding, and Strategy

Introduction: Unveiling a Versatile Phenethylamine
Building Block
In the landscape of medicinal chemistry, the phenethylamine scaffold is a privileged structure,

forming the backbone of numerous neurotransmitters and pharmacologically active agents.

Within this class, 2-(4-(dimethylamino)phenyl)ethanol emerges as a particularly versatile and

strategic building block. Its structure uniquely combines three key functional moieties: a primary

alcohol, a tertiary benzylic amine, and a strongly electron-rich aromatic ring. This trifecta of

reactivity allows for precise and divergent molecular elaboration, making it an invaluable

starting point for developing novel therapeutics.

The presence of the N,N-dimethyl group not only modulates the electronic character of the

phenyl ring but also significantly influences the molecule's basicity and pharmacokinetic profile.

The primary alcohol serves as a convenient handle for introducing a wide array of

functionalities through esterification, etherification, or conversion to other leaving groups. This

guide provides an in-depth exploration of the chemical properties, strategic applications, and

detailed synthetic protocols involving 2-(4-(dimethylamino)phenyl)ethanol, designed for

researchers and scientists in drug discovery and development.
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Physicochemical Properties and Reactivity Profile
A thorough understanding of the molecule's intrinsic properties is fundamental to its effective

use in synthesis. The interplay between its functional groups dictates its reactivity and handling

characteristics.

Property Value Reference(s)

CAS Number 50438-75-0 [1][2][3][4]

Molecular Formula C₁₀H₁₅NO [1][2][5]

Molecular Weight 165.23 g/mol [2][5]

Appearance Solid

Melting Point 54-59 °C [2]

Boiling Point 284.5 °C at 760 mmHg [2]

Density 1.047 g/cm³ [2]

The reactivity of 2-(4-(dimethylamino)phenyl)ethanol can be rationalized by considering its

three primary functional regions:

The Primary Alcohol (-OH): As the most versatile functional handle, the hydroxyl group can

readily undergo O-alkylation to form ethers or acylation to form esters, connecting the core

scaffold to other pharmacophores or modifying moieties.

The Tertiary Amine (-N(CH₃)₂): This group imparts basicity to the molecule, crucial for

forming salts to improve solubility and for key drug-receptor interactions (e.g., ionic bonds).

Its nucleophilic character allows for quaternization, and it strongly activates the aromatic ring.

The Phenyl Ring: The para-dimethylamino substituent is a powerful electron-donating group,

which activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS), primarily

directing incoming electrophiles to the ortho positions (C-3 and C-5).
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Key reactive centers and associated chemical transformations.

Core Applications in Medicinal Chemistry
The structural framework of 2-(4-(dimethylamino)phenyl)ethanol is leveraged across several

therapeutic areas, primarily due to the favorable pharmacology of the N,N-

dimethylphenethylamine core.

Scaffolding for Central Nervous System (CNS) Agents
The phenethylamine skeleton is a classic pharmacophore for interacting with monoaminergic

systems in the brain. The N,N-dimethyl derivative has been identified as an agonist at the

Trace Amine-Associated Receptor 1 (TAAR1), a receptor that modulates neurotransmitter

systems like dopamine and serotonin.[6] This makes the scaffold a valuable starting point for

developing novel modulators for psychiatric and neurological disorders. Furthermore, related

structures are known substrates for Monoamine Oxidase-B (MAO-B), an enzyme involved in

dopamine metabolism, suggesting its utility in designing enzyme inhibitors or substrates for

neurodegenerative diseases.[6]

Precursor Motif for Antidepressants
The structural motif is a cornerstone of the blockbuster antidepressant Venlafaxine, a

Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). While industrial syntheses of Venlafaxine

often start from different materials, the 1-(phenyl)-2-(dimethylamino)ethane core is the essential

pharmacophore responsible for its dual reuptake inhibition.[7][8] The principles learned from
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Venlafaxine's structure-activity relationship (SAR) can be applied to new designs originating

from 2-(4-(dimethylamino)phenyl)ethanol to create novel SNRIs or other monoamine

transporter inhibitors.

Development of Opioid Receptor Modulators
The phenethylamine backbone is also integral to the structure of certain opioid receptor

ligands. The functionality of 2-(4-(dimethylamino)phenyl)ethanol allows for its elaboration

into more complex structures that can target mu (µ), delta (δ), or kappa (κ) opioid receptors.[9]

[10] Research has shown that ethanol itself can modulate opioid receptor signaling, suggesting

that small molecules with an ethanol-like moiety might influence receptor function.[11] This

scaffold can be used to develop biased agonists or allosteric modulators, which promise pain

relief with fewer side effects compared to traditional opioids.[12]

Building Block for Radiopharmaceuticals
The demand for targeted molecular imaging agents for Positron Emission Tomography (PET)

and Single Photon Emission Computed Tomography (SPECT) is growing.[13] The 2-(4-
(dimethylamino)phenyl)ethanol scaffold is an attractive precursor for radiopharmaceuticals

for several reasons.[14][15] The tertiary amine can be a site for radiolabeling with ¹¹C-methyl

iodide, or the molecule can be derivatized to incorporate chelators for radiometals. Its inherent

ability to cross the blood-brain barrier makes it a promising platform for developing PET tracers

for neuroreceptors.[16]
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Structure-application relationships for the core scaffold.

Detailed Application Protocols
The following protocols provide step-by-step methodologies for key synthetic transformations,

designed to be robust and reproducible.

Protocol 1: Fischer Esterification of the Primary Alcohol
Principle: This protocol describes the acid-catalyzed reaction between the primary alcohol of

the building block and a carboxylic acid to form an ester. The reaction is an equilibrium, driven

to completion by using an excess of one reagent or by removing water.[17]

Materials and Reagents:

2-(4-(Dimethylamino)phenyl)ethanol (1.0 eq)

Carboxylic acid of choice (e.g., Acetic Acid, 1.2 eq)

Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~5 mol%)
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Anhydrous Toluene or Methanol as solvent

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ethyl acetate (EtOAc)

Standard glassware for reflux, magnetic stirrer, heating mantle, separatory funnel, rotary

evaporator.

Procedure:

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-
(dimethylamino)phenyl)ethanol (e.g., 1.65 g, 10 mmol) and the chosen carboxylic acid (12

mmol).

Add anhydrous toluene (50 mL). If using a low-boiling carboxylic acid, an excess of the acid

can be used as the solvent.

Slowly and cautiously add concentrated sulfuric acid (e.g., 0.05 mL) to the stirring mixture.

Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.

Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.

Carefully wash the organic layer with saturated NaHCO₃ solution (2 x 30 mL) to neutralize

the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.

Wash the organic layer with brine (1 x 30 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under

reduced pressure using a rotary evaporator.
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Purify the crude product by flash column chromatography on silica gel, typically using a

hexane/ethyl acetate gradient.

Characterization:

¹H NMR: Appearance of new signals corresponding to the acyl moiety and a downfield shift

of the methylene protons adjacent to the newly formed ester oxygen (-CH₂-O-C=O) to ~4.2-

4.4 ppm.

IR: Appearance of a strong C=O stretch at ~1735 cm⁻¹. Disappearance of the broad O-H

stretch from the starting material.

Mass Spec: Observation of the correct molecular ion peak for the expected ester product.

Protocol 2: Williamson Ether Synthesis for O-Alkylation
Principle: This protocol details the formation of an ether by reacting the alkoxide of 2-(4-
(dimethylamino)phenyl)ethanol with an alkyl halide. This is an Sₙ2 reaction that works best

with primary alkyl halides.
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Workflow for the Williamson Ether Synthesis protocol.
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Materials and Reagents:

2-(4-(Dimethylamino)phenyl)ethanol (1.0 eq)

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

Primary alkyl halide (e.g., Iodomethane or Benzyl bromide, 1.1 eq)

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Ethyl acetate (EtOAc), Water, Brine

Anhydrous magnesium sulfate (MgSO₄)

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Wash sodium hydride (1.1 eq) with anhydrous hexanes to remove the mineral oil and

carefully decant the hexanes under an inert atmosphere.

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the washed

NaH and suspend it in anhydrous THF (30 mL).

Cool the suspension to 0°C using an ice bath.

Dissolve 2-(4-(dimethylamino)phenyl)ethanol (1.0 eq, e.g., 1.65 g, 10 mmol) in anhydrous

THF (20 mL) and add it dropwise to the NaH suspension via a syringe or dropping funnel.

Caution: Hydrogen gas is evolved.

After the addition is complete, remove the ice bath and stir the mixture at room temperature

for 30-60 minutes until gas evolution ceases.

Cool the mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction

progress by TLC.
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Once complete, cool the reaction to 0°C and carefully quench by the slow, dropwise addition

of water to destroy any excess NaH.

Dilute with more water and extract the product with ethyl acetate (3 x 40 mL).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography.

Characterization:

¹H NMR: Disappearance of the alcohol proton signal. Appearance of new signals

corresponding to the added alkyl group. The methylene protons adjacent to the ether oxygen

(-CH₂-O-R) will typically appear around 3.5-3.7 ppm.

IR: Disappearance of the broad O-H stretch. Appearance of a C-O ether stretch around

1100-1250 cm⁻¹.

Mass Spec: Observation of the correct molecular ion peak for the expected ether product.

Conclusion
2-(4-(Dimethylamino)phenyl)ethanol stands out as a high-value building block in modern

medicinal chemistry. Its pre-installed dimethylamino-phenethyl core provides a direct entry

point into CNS-active chemical space, while the strategically placed primary alcohol offers a

reliable handle for diversification and scaffold hopping. By leveraging the distinct reactivity of its

functional groups, researchers can efficiently generate libraries of novel compounds for

screening against a wide range of biological targets, from neurotransmitter transporters to

opioid receptors and beyond. The protocols and strategies outlined in this guide serve as a

foundational toolkit for harnessing the full synthetic potential of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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